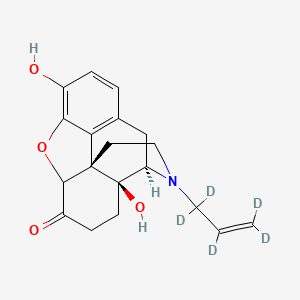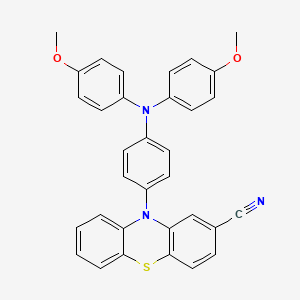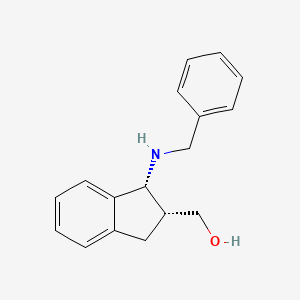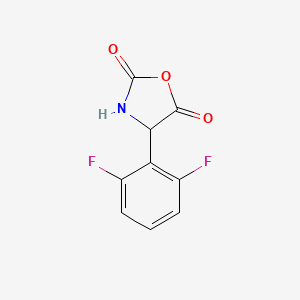
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate is a complex bioactive compound with significant potential in various scientific fields. This compound is known for its ability to facilitate drug transport mechanisms, thereby increasing the efficiency of therapeutic interventions. It consists of multiple reactive propargyl groups and PEG chains attached to a central triamine core, making it a versatile molecule for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate involves multiple steps, starting with the preparation of the propargyl-PEG2-ethoxymethyl groups. These groups are then attached to a central triamine core through a series of chemical reactions. The final step involves the addition of the amido-PEG3-carboxylate group. The reaction conditions typically include the use of copper-catalyzed click chemistry to form stable triazole linkages .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The compound is usually produced in bulk and purified using techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate undergoes various chemical reactions, including:
Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The propargyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like azides and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Triazole linkages and other substituted products.
Wissenschaftliche Forschungsanwendungen
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer synthesis and as a precursor for functionalized polymers.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of biological processes.
Medicine: Enhances drug delivery systems, improving the efficacy of therapeutic agents.
Industry: Used in the production of bioconjugates and drug delivery systems.
Wirkmechanismus
The compound exerts its effects through the formation of stable triazole linkages via copper-catalyzed click chemistry. This mechanism allows for the efficient conjugation of biomolecules, enhancing their stability and functionality. The molecular targets include primary amines and azide-bearing compounds, which react with the propargyl groups to form stable triazole bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PEG3-(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane)-(Amino-Tri-(carboxyethoxymethyl)-methane): Similar in structure but with different functional groups.
PEG3-(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane)-(Amino-Tri-(endo-BCN-PEG2-ethoxymethyl)-methane): Contains endo-BCN groups, making it suitable for copper-free click chemistry.
Uniqueness
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate is unique due to its combination of propargyl and PEG groups, which provide versatility in chemical reactions and applications. Its ability to form stable triazole linkages makes it particularly valuable in drug delivery and bioconjugation .
Eigenschaften
Molekularformel |
C44H72N4O18 |
|---|---|
Molekulargewicht |
945.1 g/mol |
IUPAC-Name |
3-[2-[2-[3-[[1,3-bis[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2-[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C44H72N4O18/c1-4-15-55-26-31-60-23-12-45-39(49)7-19-64-36-44(37-65-20-8-40(50)46-13-24-61-32-27-56-16-5-2,38-66-21-9-41(51)47-14-25-62-33-28-57-17-6-3)48-42(52)10-18-58-29-34-63-35-30-59-22-11-43(53)54/h1-3H,7-38H2,(H,45,49)(H,46,50)(H,47,51)(H,48,52)(H,53,54) |
InChI-Schlüssel |
KHUVFVVIOOWNDR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)NC(=O)CCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)


![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)



![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)

